molecular formula C11H14N2O2 B1517877 N-cyclopentyl-3-nitroaniline CAS No. 1153353-96-8

N-cyclopentyl-3-nitroaniline

Cat. No. B1517877
CAS RN: 1153353-96-8
M. Wt: 206.24 g/mol
InChI Key: ZAYNDVNQMDINGS-UHFFFAOYSA-N
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Description

N-cyclopentyl-3-nitroaniline is a chemical compound with the molecular formula C11H14N2O2 and a molecular weight of 206.24 g/mol . It is used in various applications due to its unique properties .


Synthesis Analysis

The synthesis of N-cyclopentyl-3-nitroaniline or similar compounds typically involves the reaction of nitroaniline with other compounds. For instance, 3-nitroanilinium nitrate was synthesized from 3-nitroaniline and nitric acid . Another example is the synthesis of N-Benzyl-3-nitroaniline through an aqueous solution using a low-temperature solution growth technique .


Molecular Structure Analysis

The molecular structure of N-cyclopentyl-3-nitroaniline can be analyzed using techniques such as Density Functional Theory (DFT) and Hartree–Fock method with a 6–311++G (d,p) basis set . These techniques can help determine the geometrical parameters of the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of N-cyclopentyl-3-nitroaniline can be analyzed using various techniques. For instance, thermal stability can be analyzed with TGA/DTA . The lower cut-off wavelength of the ultra violet-visible absorption and emission spectrum can also be determined .

Scientific Research Applications

Nonlinear Optical Applications

N-benzyl-3-nitroaniline (NB3N) single crystals have been developed for their second-order non-centrosymmetric nonlinear optical properties . These materials are promising for applications in optics, optoelectronics, light processing, laser switching, pharmaceuticals, color displays, and display frequencies . The SHG efficiency of the NB3N material is about 2.5 times greater than that of the KDP material .

Crystallographic Applications

Single-crystal XRD analysis is used to predict the crystallographic properties of developed NB3N crystals . This provides basic cell parameters, structures, and space groups . The synthesized NB3N crystal belongs to the monoclinic crystal system with P2 1 space group .

Material Science Applications

The synthesized material was found to have 79% transmittance and its cut-off wavelength was 244 nm . This expresses the purity, crystalline nature, and optical behavior of the material .

Laser Applications

The developed crystals’ laser, electrical, thermal, and mechanical stability and behaviors are ascertained . This makes them suitable for use in various laser applications .

Thermal Applications

Thermo gravimetric and differential thermal analysis measurements were used to determine the crystal’s moisturing toughness up to 282.87 C . This shows the material’s potential for use in high-temperature applications .

Dielectric Applications

The relative dielectric constant changes with frequency . This property can be utilized in various dielectric applications .

Safety and Hazards

N-cyclopentyl-3-nitroaniline, like other nitroaniline compounds, is considered hazardous. It is toxic if swallowed, in contact with skin, or if inhaled. It may cause damage to organs through prolonged or repeated exposure. It is also harmful to aquatic life with long-lasting effects .

properties

IUPAC Name

N-cyclopentyl-3-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2/c14-13(15)11-7-3-6-10(8-11)12-9-4-1-2-5-9/h3,6-9,12H,1-2,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAYNDVNQMDINGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC2=CC(=CC=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclopentyl-3-nitroaniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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